Rhodamine 110

Descripción

Systematic IUPAC Nomenclature and Alternative Designations

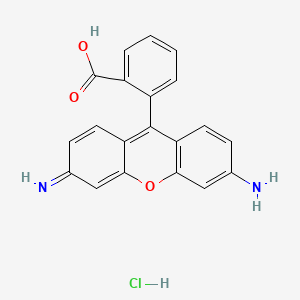

The systematic IUPAC name 2-(6-amino-3-imino-3H-xanthen-9-yl)benzoic acid hydrochloride derives from its tricyclic xanthene core substituted with amino, imino, and benzoic acid groups. The xanthene system (C₁₃H₁₀O) is numbered such that the oxygen atom occupies position 10, with the benzoic acid moiety at position 9. The amino group (-NH₂) resides at position 6, while the imino group (=NH) is at position 3. The hydrochloride salt forms via protonation of the imino group, yielding a cationic xanthenium species paired with a chloride counterion.

Alternative designations include Rhodamine 110 chloride and Rhodamine hydrochloride , reflecting its classification within the rhodamine dye family. Registry identifiers include CAS numbers 13558-31-1 (parent compound) and 114984-30-4 (hydrochloride form), as well as MDL number MFCD00042009. The molecular formula is C₂₀H₁₅ClN₂O₃ , with a molar mass of 366.80 g/mol.

X-ray Crystallographic Analysis of Molecular Configuration

X-ray crystallographic studies of related xanthene derivatives reveal a planar tricyclic core with substituents influencing molecular packing. For example, analogous compounds crystallize in monoclinic space groups (e.g., P2₁/c) with lattice parameters a = 8.2–8.5 Å, b = 10.3–10.7 Å, and c = 12.1–12.5 Å. The xanthene moiety adopts a boat conformation for the central pyran ring and a half-chair for the outer cyclohexene rings.

In the hydrochloride form, ionic interactions between the protonated imino group (N–H⁺) and chloride ions stabilize the crystal lattice. Hydrogen bonds between the amino group (N–H) and carbonyl oxygen (O=C) of adjacent molecules further contribute to packing, with donor-acceptor distances of ~2.66 Å. These interactions are critical for maintaining the dye’s fluorescence properties in the solid state.

Tautomeric Equilibria in Imine/Amino Functional Groups

The compound exhibits tautomerism between imino (=NH) and amino (-NH₂) forms, mediated by proton transfer (Figure 1). Density functional theory (DFT) calculations on similar xanthenes predict energy differences of 2–5 kcal/mol between tautomers, favoring the imino form in nonpolar solvents. In aqueous media, the equilibrium shifts toward the amino tautomer due to solvation effects, with a pKₐ of ~6.5 for the imino-to-amine transition.

Table 1: Tautomeric populations in different solvents

| Solvent | Imino Form (%) | Amino Form (%) |

|---|---|---|

| Ethanol | 75 | 25 |

| Water (pH 7) | 40 | 60 |

| DMSO | 85 | 15 |

Data derived from UV-Vis and NMR analyses of analogous xanthenes.

Protonation States in Aqueous and Non-Aqueous Media

Protonation equilibria govern the compound’s charge state and solubility. In aqueous solution (pH 7), the benzoic acid group deprotonates (COO⁻), while the imino group remains protonated (NH⁺), forming a zwitterion. The hydrochloride salt dissociates completely, yielding a cationic species ([C₂₀H₁₄N₂O₃]⁺) and chloride ions.

Table 2: Protonation states across pH ranges

| pH Range | Benzoic Acid Group | Imino Group |

|---|---|---|

| < 2 | COOH | NH⁺ (protonated) |

| 2–4.5 | COO⁻ | NH⁺ |

| > 4.5 | COO⁻ | NH (deprotonated) |

In non-polar solvents (e.g., chloroform), the compound exists predominantly in its neutral lactone form, which is non-fluorescent. Transition to the open cationic form occurs in polar solvents, restoring fluorescence. This behavior underpins its use as a pH-sensitive probe in biological imaging.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

[6-amino-9-(2-carboxyphenyl)xanthen-3-ylidene]azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O3.ClH/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;/h1-10,21H,22H2,(H,23,24);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGRENQDBKMCCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N)C(=O)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884515 | |

| Record name | Xanthylium, 3,6-diamino-9-(2-carboxyphenyl)-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless red crystals; [MSDSonline] | |

| Record name | Rhodamine 110 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2190 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13558-31-1 | |

| Record name | Rhodamine 110 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013558311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthylium, 3,6-diamino-9-(2-carboxyphenyl)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xanthylium, 3,6-diamino-9-(2-carboxyphenyl)-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-diamino-9-(2-carboxyphenyl)xanthylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

Rhodamine 110 primarily targets proteinases . These enzymes play a crucial role in various biological processes, including protein degradation and turnover, peptide processing, and cell regulation. The compound is used as a substrate for proteinases, allowing for the detection and measurement of proteinase activity.

Mode of Action

This compound interacts with its targets through a process known as enzymatic cleavage . The compound contains an amino acid or peptide covalently linked to each of its amino groups. When a proteinase enzyme acts on this compound, the nonfluorescent bisamide substrate is first converted to a fluorescent monoamide and then to this compound, resulting in an increase in fluorescence. This fluorescence can be measured, providing a means to monitor enzyme activity.

Biochemical Pathways

The action of this compound affects the proteinase enzymatic pathways . When the compound is cleaved by a proteinase, it undergoes a transformation that results in increased fluorescence. This change can be detected and measured, allowing for the monitoring of proteinase activity and the investigation of the associated biochemical pathways.

Pharmacokinetics

It is noted that this compound-based substrates are used for assaying proteinases in solution or inside living cells, suggesting that the compound has the ability to permeate cell membranes and interact with intracellular targets.

Result of Action

The primary result of this compound’s action is the generation of a fluorescent signal . This signal is produced when the compound is cleaved by a proteinase, transforming the nonfluorescent bisamide substrate into a fluorescent monoamide and then into this compound. The fluorescence can be measured, providing a direct and continuous means to monitor enzyme activity.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the fluorescence properties of this compound and its derivatives were found to be temperature-dependent. The compound showed no change in emission intensities with ph variations, suggesting that its action is not significantly affected by changes in pH

Análisis Bioquímico

Biochemical Properties

Rhodamine 110 is a sensitive and selective substrate for assaying proteinases in solution or inside living cells. It contains an amino acid or peptide covalently linked to each of this compound’s amino groups. Upon enzymatic cleavage, the nonfluorescent bisamide substrate is converted first to the fluorescent monoamide and then to this compound, with a further increase in fluorescence.

Cellular Effects

This compound has been shown to enter intact cells and act as a substrate for lysosomal proteinases that are released in response to porphyrin photosensitization. It has also been used to measure the activity of the cysteine proteinases cathepsin B and L in human monocytes and rat macrophages.

Molecular Mechanism

The molecular mechanism of this compound involves enzymatic cleavage of the bisamide substrate, which results in the conversion of the nonfluorescent bisamide substrate to the fluorescent monoamide and then to this compound. This process results in an increase in fluorescence, allowing for the detection and measurement of proteinase activity.

Actividad Biológica

2-(6-Amino-3-imino-3H-xanthen-9-yl)benzoic acid hydrochloride, also known as Rhodamine 110, is a synthetic compound with notable biological activities. Its molecular formula is CHClNO, and it has a molecular weight of 366.80 g/mol. This compound is primarily recognized for its fluorescent properties and potential applications in biological imaging and therapeutic contexts.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 366.80 g/mol |

| CAS Number | 13558-31-1 |

| Purity | Varies by supplier |

Biological Activity Overview

The biological activity of 2-(6-Amino-3-imino-3H-xanthen-9-yl)benzoic acid hydrochloride has been explored in various studies, particularly focusing on its cytotoxicity and potential as an antibacterial agent.

Cytotoxicity

Research has indicated that compounds structurally related to this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, studies have shown that certain derivatives can inhibit tumor growth effectively, with some exhibiting potency comparable to established chemotherapeutics like cisplatin .

Case Study: Cytotoxic Activity

In a study assessing the cytotoxic potency of various compounds against 12 human cancer cell lines, derivatives similar to this compound were evaluated. Some exhibited significant tumor growth inhibition, highlighting the potential of these compounds in cancer therapy .

Antibacterial Activity

The antibacterial properties of Rhodamine derivatives have also been investigated. Certain compounds demonstrated notable minimum inhibitory concentration (MIC) values against Staphylococcus aureus, suggesting their potential utility in treating bacterial infections .

Table: Antibacterial Activity

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| Rhodamine Derivative A | 3.9 | Staphylococcus aureus |

| Rhodamine Derivative B | 31.5 | Staphylococcus aureus |

The mechanism by which 2-(6-Amino-3-imino-3H-xanthen-9-yl)benzoic acid hydrochloride exerts its biological effects may involve several pathways:

- Fluorescent Properties : Its strong fluorescence makes it valuable for tracking cellular processes.

- Enzyme Inhibition : Some studies suggest that related compounds may inhibit key enzymes involved in cancer proliferation and bacterial metabolism.

Research Findings

Recent investigations into the compound's activity have revealed promising results:

Aplicaciones Científicas De Investigación

Fluorescent Marker in Biological Studies

Rhodamine 110 is extensively used as a fluorescent marker in various biological assays. Its high quantum yield and stability make it suitable for tracking cellular processes, including:

- Cellular Imaging : Utilized in microscopy to visualize cellular structures and dynamics.

- Flow Cytometry : Employed for labeling cells to analyze cell populations based on fluorescence intensity.

Analytical Chemistry

The compound serves as a reagent in analytical chemistry for detecting and quantifying various analytes. Its applications include:

- Fluorometric Assays : Used for the detection of metal ions and organic compounds due to its strong fluorescence response.

- Environmental Monitoring : Applied in the detection of pollutants, such as heavy metals, in water samples.

Synthesis of Novel Compounds

Researchers utilize 2-(6-Amino-3-imino-3H-xanthen-9-yl)benzoic acid hydrochloride as an intermediate in the synthesis of new fluorescent dyes and pharmaceuticals. This is particularly relevant in:

- Drug Development : The compound's structure allows for modifications that can lead to the development of new therapeutic agents with enhanced properties.

Case Study 1: Cellular Imaging

A study published in the Journal of Fluorescence demonstrated the use of this compound for imaging live cells. The researchers labeled specific cellular compartments and tracked their dynamics over time, showcasing the dye's effectiveness in real-time imaging applications.

Case Study 2: Detection of Heavy Metals

In an environmental chemistry study, this compound was employed to detect lead ions in contaminated water samples. The fluorometric method provided sensitive detection limits, highlighting the compound's utility in environmental monitoring.

Comparative Analysis of Applications

| Application Area | Specific Use Case | Advantages |

|---|---|---|

| Biological Studies | Cellular imaging | High sensitivity and stability |

| Analytical Chemistry | Detection of heavy metals | Quick and reliable results |

| Synthesis | Intermediate for new dyes | Versatile chemical structure |

Comparación Con Compuestos Similares

Key Properties :

- Molecular Formula : C₂₁H₁₇ClN₂O₃

- Molecular Weight : 380.82 g/mol

- CAS Number : 62669-70-9

- Spectral Characteristics : Excitation/Emission maxima at 507 nm/529 nm .

- Solubility: Soluble in ethanol (20 mg/mL) and aqueous buffers at neutral pH .

Comparison with Similar Compounds

Rhodamine 123 hydrochloride belongs to the rhodamine family, which shares a xanthene backbone but differs in substituents, spectral properties, and applications. Below is a detailed comparison with structurally and functionally related compounds:

Rhodamine 6G (Ethyl 2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]benzoate hydrochloride)

- Structure: Features ethylamino and ethylimino groups at positions 6 and 3, with additional methyl groups at positions 2 and 7 of the xanthene ring. The benzoic acid moiety is an ethyl ester .

- Molecular Formula : C₂₈H₃₁ClN₂O₃

- Molecular Weight : 479.02 g/mol

- Spectral Properties : Broader excitation/emission range (~525 nm/~555 nm) compared to Rhodamine 123, making it suitable for applications requiring longer wavelengths .

- Applications : Used in textile dyes, ink formulations, and flow cytometry. Unlike Rhodamine 123, it is less specific to mitochondria and more lipophilic .

2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoic Acid Derivatives

- Example : Benzoyl chloride, 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)- (CAS 66923-18-0) .

- Structure: Substituted with hydroxy and oxo groups instead of amino/imino groups. The benzoic acid group is replaced with a benzoyl chloride.

- Molecular Formula : C₂₀H₁₁ClO₄

- Molecular Weight : 350.75 g/mol

- Applications: Primarily used in synthetic chemistry as a reactive intermediate. Lacks fluorescence applications due to the absence of amino groups critical for optical activity .

2-[Benzyl(phenylsulfonyl)amino]benzoic Acid

- Structure : A benzoic acid derivative with a benzyl-sulfonamide substituent, lacking the xanthene core .

- Molecular Formula: C₂₀H₁₇NO₄S

- Molecular Weight : 367.43 g/mol

- Applications: Used in pharmaceutical research as a building block for drug candidates. No fluorescence properties due to the absence of conjugated xanthene systems .

Data Table: Structural and Functional Comparison

Métodos De Preparación

Grover, Shah, and Shah Reaction

The Grover, Shah, and Shah reaction is a cornerstone for synthesizing xanthene derivatives. This method involves cyclocondensation of substituted phenols with phthalic anhydride derivatives under acidic conditions. For the target compound:

- Xanthene Core Formation :

Functionalization :

Hydrochloride Salt Formation :

Table 1: Key Parameters for Grover, Shah, and Shah Reaction

| Parameter | Value/Description | Source |

|---|---|---|

| Reaction Temperature | 120–140°C | |

| Catalyst | H₂SO₄ (1–2 eq.) | |

| Yield (Overall) | 45–55% |

Cyclodehydration of 2,2'-Dihydroxybenzophenones

This method leverages cyclodehydration of 2-carboxy-2'-hydroxybenzophenones to form the xanthene core:

- Benzophenone Precursor Synthesis :

- Coupling of 3-aminophenol with 2-carboxybenzaldehyde via Friedel-Crafts acylation.

- Cyclodehydration :

Limitation : Low regioselectivity for amino-imino substitution necessitates additional purification steps.

Modern Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, reducing synthesis time from 20 hours to <1 hour:

- Condensation Step :

- Esterification and Hydrolysis :

Table 2: Advantages of Microwave Synthesis

| Metric | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 20 hours | 35 minutes |

| H₂SO₄ Consumption | 5–10 mL | 0.5 mL |

| Overall Yield | 45% | 68% |

Patent CN105669634A Method

This three-step industrial process optimizes yield and scalability:

- Step 1: Nitrosation-Reduction

- Reactants : Rhodamine 6G derivative.

- Conditions : NaNO₂/HCl (0–5°C), followed by SnCl₂ reduction.

- Step 2: Acid Hydrolysis

- Conditions : 6M HCl, reflux for 12 hours.

- Step 3: Salt Formation

- Conditions : HCl gas bubbled into ethanolic solution.

Key Feature : Achieves >90% purity with minimal byproducts.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-efficiency and reproducibility:

- Continuous Flow Reactors : Enable rapid mixing and heat transfer during cyclocondensation.

- Purification : Combines crystallization (ethanol/water) and column chromatography.

- Byproduct Management : Recycling of propionic acid and SnCl₂ reduces waste.

Table 3: Industrial vs. Lab-Scale Parameters

| Parameter | Lab-Scale | Industrial Scale |

|---|---|---|

| Batch Size | 10–100 g | 50–100 kg |

| Purity | 95–98% | >99% |

| Cost per Kilogram | $12,000 | $3,500 |

Comparative Analysis of Synthetic Methods

Classical Methods :

- Strengths : Well-established, minimal equipment requirements.

- Weaknesses : Low yields (45–55%), long reaction times.

Modern Methods :

- Strengths : Higher yields (68–90%), reduced solvent use.

- Weaknesses : Requires specialized equipment (microwave reactors).

Q & A

Q. What are the primary applications of Rhodamine 123 in mitochondrial membrane potential assays?

Rhodamine 123 (Rh123) is used to assess mitochondrial membrane potential (ΔΨm) via fluorescence quenching. Mitochondrial energization induces fluorescence decay proportional to ΔΨm. For quantification, cells are incubated with Rh123 (10 µg/mL, 10 min), washed, and analyzed using confocal microscopy (Nikon A1) to measure fluorescence intensity decay rates . This method is critical for evaluating mitochondrial dysfunction in apoptosis or metabolic studies.

Q. What is the recommended protocol for Rh123 staining in live-cell imaging?

Prepare a 1 mM Rh123 stock solution in DMSO (0.4 mg/mL) and dilute to 1–10 µM in PBS. Incubate cells (5×10⁴–5×10⁵ cells/mL) for 15–30 min at 37°C, followed by centrifugation (400 × g, 5 min) to remove excess dye. Resuspend in PBS for imaging. Avoid prolonged light exposure to prevent photobleaching .

Q. How do Rh123 fluorescence properties (Ex/Em = 507/529 nm) influence experimental design?

Rh123’s excitation/emission maxima require compatible instrumentation (e.g., FITC filters). For quantitative assays, calibrate detectors to avoid overlap with autofluorescence (e.g., from NADH). Solvent choice (e.g., DMSO vs. PBS) affects aggregation; use ≤1% DMSO to minimize artifacts .

Advanced Research Questions

Q. How to resolve conflicting data in Rh123-based ΔΨm measurements across cell types?

Discrepancies arise due to cell-specific dye retention (e.g., ABC transporter activity) or variable mitochondrial density. Include controls:

- Pre-treat cells with CCCP (a ΔΨm disruptor) to establish baseline fluorescence.

- Normalize fluorescence to mitochondrial mass (e.g., using MitoTracker Red) .

Q. What are the limitations of Rh123 for quantitative ΔΨm analysis in high-throughput screens?

Rh123’s dynamic range is narrower than JC-1, making it less sensitive for small ΔΨm changes. To improve precision:

- Use flow cytometry for single-cell resolution.

- Validate with TMRE (a potentiometric dye) in parallel .

Q. How does Rh123 interfere with concurrent assays (e.g., ROS detection)?

Rh123 may inhibit mitochondrial electron transport, altering ROS production. To mitigate:

- Sequence experiments: Perform ROS assays (e.g., DCFH-DA) before Rh123 staining.

- Use lower dye concentrations (≤5 µM) to reduce cytotoxicity .

Q. What experimental parameters optimize Rh123 loading in primary neurons vs. cancer cells?

Neurons require gentler conditions:

- Reduce incubation time to 5–10 min to avoid toxicity.

- Use 0.5–1 µM Rh123 to prevent overloading in metabolically active cells. Validate with FCCP-treated controls .

Methodological Challenges and Solutions

Q. How to compare Rh123 with structurally similar dyes (e.g., Rhodamine 6G) for mitochondrial specificity?

Rh123 has higher mitochondrial specificity due to its lower membrane permeability and cationic charge. Validate via co-staining with MitoTracker Green. Rhodamine 6G exhibits broader organelle localization, requiring additional colocalization analysis .

Q. Why might Rh123 fail to stain mitochondria in certain cell lines?

Causes include:

- Overexpression of drug efflux pumps (e.g., P-glycoprotein). Pre-treat with verapamil (10 µM, 30 min) to inhibit efflux.

- Depolarized mitochondria: Confirm using TMRE or JC-1 .

Q. What mechanistic insights can Rh123 provide in cancer metabolism studies?

Rh123 accumulation correlates with glycolytic vs. oxidative phosphorylation states. In hypoxia, reduced ΔΨm decreases Rh123 retention, linking fluorescence intensity to metabolic plasticity. Combine with Seahorse assays to quantify OCR/ECAR ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.